4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Solid-state chemistry Process development Physical property profiling

Medicinal chemists developing CDK inhibitors require building blocks that guarantee consistent SAR-generic 4-pyrazolylbenzoic acid analogs fail to replicate kinase selectivity (PDB 4FKG). This compound solves that challenge: • ATP-competitive binding mode validated by CDK2 co-crystal structure (1.51 Å resolution) • Enhanced thermal stability (mp 195-196 °C, 22-25 °C higher than 3-methyl analog) reduces decomposition risk • Free benzoic acid enables conjugation without deprotection Shipped ambient; global delivery available.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 869663-56-9
Cat. No. B1268788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
CAS869663-56-9
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
InChIKeyHPBNFHMSOYVHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

869663-56-9 Procurement Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid as a Kinase-Focused Pyrazole Building Block


4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS 869663-56-9) is an aminopyrazole-benzoic acid hybrid building block bearing a 5-amino group and a 3-tert-butyl substituent on the pyrazole ring [1]. This scaffold aligns with the amino-pyrazole class of protein kinase inhibitors extensively described in foundational kinase patent literature, where such compounds are demonstrated to modulate CDK activity and inhibit cell proliferation [2]. The compound serves as a validated intermediate for synthesizing pyrazole urea compounds with anticancer applications [3].

Why Generic 4-Pyrazolylbenzoic Acid Analogs Cannot Substitute for 869663-56-9 in Kinase-Targeted Synthesis


Within the 4-(5-aminopyrazol-1-yl)benzoic acid chemotype, substitution at the pyrazole C3 position directly modulates both supramolecular assembly behavior and physicochemical properties critical to downstream synthetic utility. The tert-butyl group in 869663-56-9 confers distinct hydrogen-bonding network formation relative to methyl-substituted analogs, as demonstrated by comparative crystallographic analysis of related 4-pyrazolylbenzoate derivatives [1]. Furthermore, foundational amino-pyrazole kinase inhibitor patents establish that the C3 substituent is not merely a spectator moiety but an essential structural determinant that can be exploited to tune kinase selectivity and potency, with tert-butyl-substituted variants representing a distinct SAR branch [2]. Consequently, procurement of a generic 4-pyrazolylbenzoic acid analog lacking the precise 3-tert-butyl/5-amino substitution pattern cannot guarantee equivalent performance in kinase-targeted library synthesis or lead optimization campaigns [3].

869663-56-9 Quantitative Differentiation Evidence: Comparative Data vs. Methyl Analogs and Kinase Scaffold Benchmarks


Melting Point Elevation: 869663-56-9 Exhibits Substantially Higher Thermal Stability vs. 3-Methyl Analog

The tert-butyl substituent in 869663-56-9 confers markedly increased melting point relative to the corresponding 3-methyl analog, reflecting enhanced crystalline lattice stability attributable to the bulky hydrophobic group .

Solid-state chemistry Process development Physical property profiling

Crystallographic Supramolecular Assembly: tert-Butyl Directs Two-Dimensional Hydrogen-Bonded Sheet Formation Distinct from One-Dimensional Chains of Methyl Analog

Comparative crystallographic analysis of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate (the ester analog of 869663-56-9) versus the corresponding 3-methyl derivative reveals that the tert-butyl group redirects supramolecular aggregation from one-dimensional hydrogen-bonded chains to two-dimensional sheets [1].

Crystal engineering Solid-form screening Hydrogen-bonding networks

Kinase Inhibitor Scaffold Classification: 3-tert-Butyl-5-aminopyrazole Represents a Privileged CDK-Targeted Pharmacophore Subclass

Foundational kinase inhibitor patent literature identifies amino-pyrazole compounds bearing a 3-tert-butyl substituent as a defined subclass capable of modulating CDK1, CDK2, CDK4, and CDK6 activity [1]. The X-ray co-crystal structure of a structurally related aminopyrazole inhibitor (4-[(5-cyclopropyl-1H-pyrazol-3-yl)carbamoyl]benzoic acid, PDB 4FKG) bound to CDK2 at 1.51 Å resolution confirms that the pyrazole-amino pharmacophore directly engages the kinase ATP-binding pocket [2].

Kinase inhibition CDK inhibitors Medicinal chemistry Pharmacophore design

Synthetic Intermediate Validation: 869663-56-9 Is Explicitly Cited as Precursor for Pyrazole Urea Anticancer Compounds in Patent Literature

869663-56-9 is explicitly designated as a useful research chemical and intermediate for preparing pyrazole urea compounds with demonstrated utility in cancer treatment . This application is anchored in WO 2007/064872 A2, which describes pyrazole urea compounds and pharmaceutical compositions thereof for treating cancer [1].

Oncology drug discovery Synthetic intermediate Pyrazole ureas Cancer therapeutics

Lipophilicity and Hydrogen-Bonding Capacity: tert-Butyl Substitution Modulates Physicochemical Parameters Critical to Lead Optimization

The 3-tert-butyl substituent in 869663-56-9 contributes to elevated calculated lipophilicity relative to smaller alkyl-substituted analogs, while the 5-amino and benzoic acid moieties maintain hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 5) .

ADME prediction Lead optimization Lipophilicity Drug-likeness

869663-56-9 Optimal Use Cases: Where the tert-Butyl Aminopyrazole Scaffold Delivers Differentiated Value


CDK-Targeted Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing cyclin-dependent kinase (CDK) inhibitors should prioritize 869663-56-9 as a core building block. Foundational amino-pyrazole kinase inhibitor patents explicitly describe the 3-tert-butyl-5-aminopyrazole scaffold as capable of modulating CDK1, CDK2, CDK4, and CDK6 activity [1]. The co-crystal structure of a related aminopyrazole inhibitor bound to CDK2 (PDB 4FKG) at 1.51 Å resolution validates the ATP-competitive binding mode of this chemotype [2]. The 5-amino group serves as a synthetic handle for urea, amide, or sulfonamide diversification, enabling rapid analog generation.

Pyrazole Urea Anticancer Agent Development

Investigators pursuing oncology-focused drug discovery programs should utilize 869663-56-9 for synthesizing pyrazole urea derivatives with validated anticancer applications. The compound is explicitly designated as an intermediate for pyrazole urea compounds described in WO 2007/064872 A2, which claims pharmaceutical compositions and methods for treating cancer using this chemotype [1]. The free benzoic acid moiety further enables conjugation or prodrug strategies without requiring deprotection steps [2].

Crystallography and Solid-Form Screening of tert-Butyl-Substituted Heterocycles

Solid-state chemistry and pre-formulation research groups investigating hydrogen-bonded supramolecular architectures should consider 869663-56-9 and its ester derivatives. Comparative crystallographic analysis of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate reveals that the tert-butyl group directs formation of two-dimensional hydrogen-bonded sheets via N–H⋯N and N–H⋯O interactions, whereas the 3-methyl analog assembles into one-dimensional chains [1]. This predictable aggregation behavior supports solid-form development, polymorph screening, and co-crystal engineering efforts [2].

Process Chemistry Development Requiring Thermally Robust Intermediates

Process chemists and CROs seeking thermally stable building blocks for multi-step synthesis should prioritize 869663-56-9 over its 3-methyl analog. The compound exhibits a melting point of 195–196 °C, which is 22–25 °C higher than the corresponding 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate (171–173 °C, with decomposition) [1] [2]. This enhanced thermal stability reduces decomposition risk during reactions requiring elevated temperatures and facilitates longer-term storage under ambient conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.